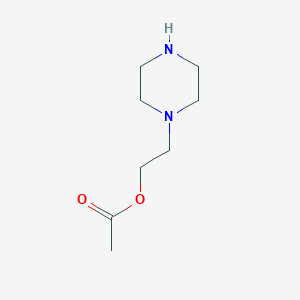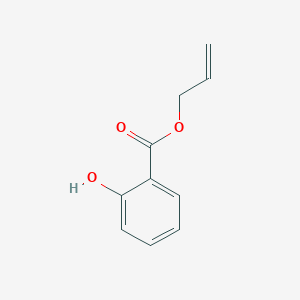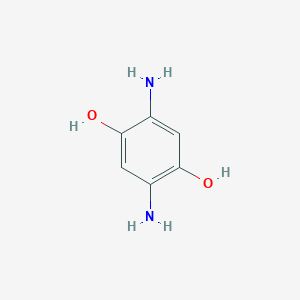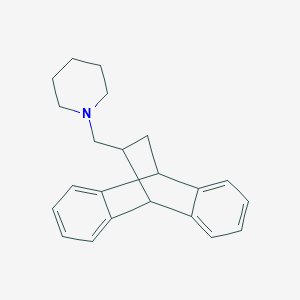
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene, also known as DHPEA-EDA, is a natural compound found in various plants such as olives and olive oil. This compound has gained significant attention in recent years due to its potential health benefits and therapeutic properties. In
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is not yet fully understood. However, it is believed that its antioxidant properties play a significant role in its therapeutic effects. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene can scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Effets Biochimiques Et Physiologiques
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce inflammation, and protect against oxidative stress. It has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has several advantages for lab experiments. It is a natural compound, which makes it safer to use compared to synthetic compounds. It also has low toxicity and is easily synthesized. However, one limitation is that it is not readily available in large quantities, which can make it challenging for large-scale experiments.
Orientations Futures
There are several future directions for research on 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene. One area of interest is its potential use in cancer treatment. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have anti-cancer properties, and further research can help to identify its potential as a therapeutic agent. Another area of interest is its use in neurodegenerative diseases. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have neuroprotective effects, and further research can help to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is a natural compound with significant potential for therapeutic use. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is synthesized through a series of chemical reactions involving anthracene, piperidine, and ethylenediamine. The synthesis method involves the use of various reagents and catalysts to ensure the purity and yield of the compound.
Applications De Recherche Scientifique
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been extensively studied for its potential health benefits and therapeutic properties. Research has shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
Numéro CAS |
14692-47-8 |
|---|---|
Nom du produit |
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene |
Formule moléculaire |
C22H25N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)piperidine |
InChI |
InChI=1S/C22H25N/c1-6-12-23(13-7-1)15-16-14-21-17-8-2-4-10-19(17)22(16)20-11-5-3-9-18(20)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2 |
Clé InChI |
UXPDNEXBQDOGCB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
SMILES canonique |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Synonymes |
1-[(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methyl]piperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



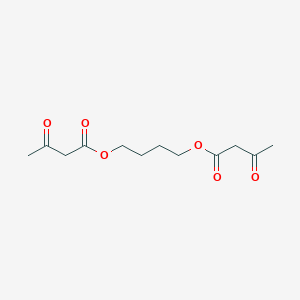
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
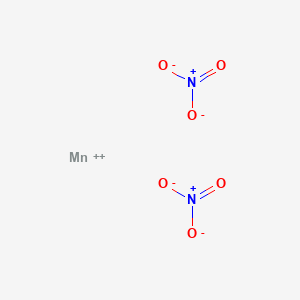
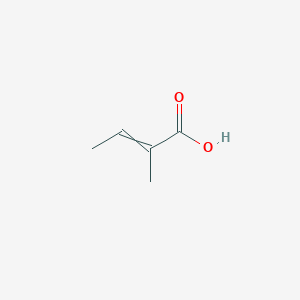
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
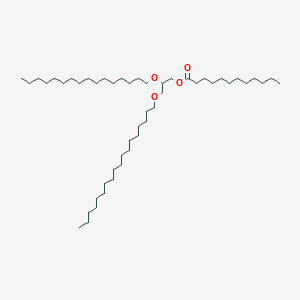
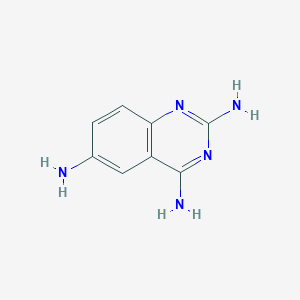
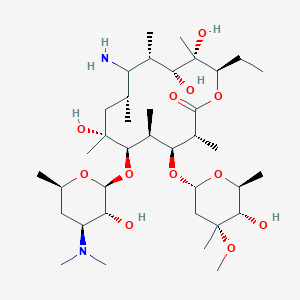
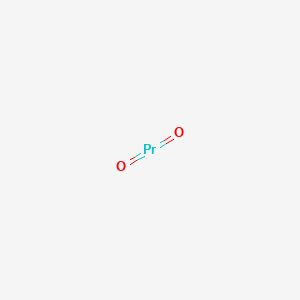
![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
